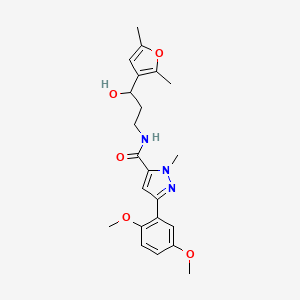
3-(2,5-dimethoxyphenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N2O4 with a molecular weight of approximately 336.39 g/mol. The structure features a pyrazole core substituted with a dimethoxyphenyl group and a dimethylfuran moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives possess effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli using the agar diffusion method . While specific data on the compound is limited, its structural similarity to active derivatives suggests potential efficacy.
Anti-inflammatory Activity
Pyrazole compounds have been reported to exhibit anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Although direct studies on the compound are lacking, the presence of functional groups typical in anti-inflammatory agents implies it may also exert similar effects.
Analgesic and Neuroprotective Properties
Some pyrazole derivatives have been evaluated for their analgesic properties in animal models. The inhibition of pain pathways through modulation of neurotransmitter systems has been observed . Given the structural characteristics of the compound, it may interact with similar pathways, warranting further investigation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on related pyrazole compounds:
- Synthesis and Testing : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Compounds showed varying degrees of antibacterial activity, with some exhibiting better results than standard antibiotics .
- Anti-inflammatory Studies : In one study, novel pyrazole derivatives demonstrated significant inhibition of inflammatory markers in vitro and in vivo models . These findings suggest that modifications to the pyrazole structure can enhance therapeutic effects.
- Neuroprotective Effects : Some studies have indicated that certain pyrazole derivatives may protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Data Summary Table
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-13-10-16(14(2)30-13)20(26)8-9-23-22(27)19-12-18(24-25(19)3)17-11-15(28-4)6-7-21(17)29-5/h6-7,10-12,20,26H,8-9H2,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSBYQTJCHLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














